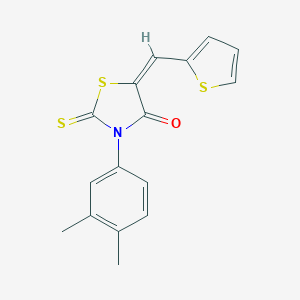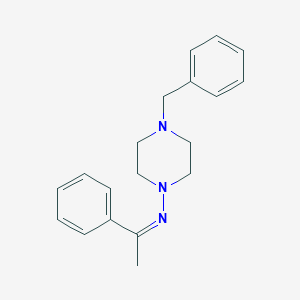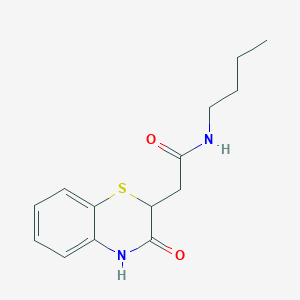![molecular formula C14H16N2OS2 B382421 2-(2-cyclohexen-1-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 325476-43-5](/img/structure/B382421.png)
2-(2-cyclohexen-1-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-cyclohexen-1-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a compound belonging to the thieno[2,3-d]pyrimidin-4(3H)-one class. These compounds have been studied for their potential biological activities, including antimicrobial and antitubercular properties .
Preparation Methods
The synthesis of 2-(2-cyclohexen-1-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-cyclohexen-1-ylthiophene with 2,3-dimethyl-1,4-diketone in the presence of a suitable catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(2-cyclohexen-1-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts, converting the compound into its reduced forms.
Scientific Research Applications
2-(2-cyclohexen-1-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-cyclohexen-1-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound likely inhibits essential enzymes or disrupts cell membrane integrity, leading to bacterial cell death . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar compounds in the thieno[2,3-d]pyrimidin-4(3H)-one class include:
- 2-substituted sulfonyl-5-methyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides
- 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines
Compared to these compounds, 2-(2-cyclohexen-1-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one exhibits unique structural features, such as the cyclohexenylsulfanyl group, which may contribute to its distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-cyclohex-2-en-1-ylsulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c1-8-9(2)18-13-11(8)12(17)15-14(16-13)19-10-6-4-3-5-7-10/h4,6,10H,3,5,7H2,1-2H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBGJTVOTGMWJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SC3CCCC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-amino-10-(trifluoromethyl)naphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B382338.png)


![(4-Benzyl-piperazin-1-yl)-[1-(4-bromo-phenyl)-ethylidene]-amine](/img/structure/B382342.png)
![5-[4-(Benzyloxy)anilino]-3,8,10-trichloro-1,6-pyrenedione](/img/structure/B382343.png)
![N-(4-benzyl-1-piperazinyl)-N-[1-(2-thienyl)ethylidene]amine](/img/structure/B382344.png)
![3-[(4-benzylpiperazin-1-yl)amino]indol-2-one](/img/structure/B382346.png)
![Methyl 4-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B382347.png)

![ETHYL 2-[(2E)-3-[4-METHOXY-3-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B382354.png)
![5-benzyl-2-(4-chlorophenyl)-3-(2-thienyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B382356.png)
![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide](/img/structure/B382357.png)
![ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B382358.png)
![N-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide](/img/structure/B382360.png)
